N,N'-bis(3-methylbutyl)ethanediamide
Description
N,N'-bis(3-methylbutyl)ethanediamide (chemical formula: C₁₂H₂₄N₂O₂; molecular weight: 228.33 g/mol) is a diamide derivative featuring two 3-methylbutyl (branched C₅H₁₁) groups attached to the nitrogen atoms of an ethanediamide (H₂NC(O)C(O)NH₂) backbone. The 3-methylbutyl substituents confer hydrophobic properties, making the compound less polar compared to aromatic or heterocyclic analogs.
Properties
IUPAC Name |
N,N'-bis(3-methylbutyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(2)5-7-13-11(15)12(16)14-8-6-10(3)4/h9-10H,5-8H2,1-4H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDNNRZQNQIGCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3-methylbutyl)ethanediamide typically involves the reaction of ethanediamide with 3-methylbutylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
ethanediamide+2(3-methylbutylamine)→N,N’-bis(3-methylbutyl)ethanediamide+2(ammonia)
Industrial Production Methods: In an industrial setting, the production of N,N’-bis(3-methylbutyl)ethanediamide may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(3-methylbutyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form simpler amide derivatives.
Substitution: The amide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or other nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amides, while reduction may produce simpler amide derivatives.
Scientific Research Applications
N,N’-bis(3-methylbutyl)ethanediamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-bis(3-methylbutyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact mechanism depends on the context of its application and the specific targets involved.
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key structural and physical properties of N,N'-bis(3-methylbutyl)ethanediamide and its analogs:
Key Observations :
- Hydrophobicity: Alkyl substituents (e.g., 3-methylbutyl) reduce polarity, limiting solubility in polar solvents. Aromatic or heterocyclic groups (e.g., pyridinylmethyl) enhance solubility in DMSO or methanol .
- Thermal Stability: Aromatic derivatives (e.g., 4-aminophenyl) exhibit higher melting points due to intermolecular hydrogen bonding and π-π stacking .
Crystallographic and Hydrogen Bonding Analysis
Crystallographic data reveals distinct packing arrangements influenced by substituents:
- This compound: Predicted to adopt a monoclinic or triclinic system with weak van der Waals interactions due to bulky alkyl groups.
- N,N'-bis(pyridin-4-ylmethyl)ethanediamide: Forms co-crystals with chlorobenzoic acids (e.g., 4-chlorobenzoic acid) via N–H···O and O–H···N hydrogen bonds. These interactions stabilize a monoclinic lattice (space group P2₁/c) .
- N,N′-bis(pyridin-2-yl)ethanediamide : Crystallizes in a triclinic system (P1) with extensive N–H···O hydrogen bonds ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
